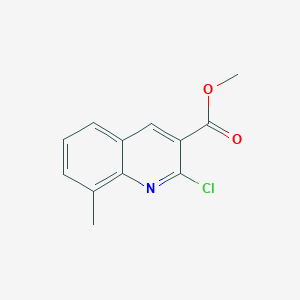

Methyl 2-chloro-8-methylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-6-9(12(15)16-2)11(13)14-10(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORDVUFIGBKQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Characterization:

A fundamental starting point would be the thorough characterization of the compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry, and UV-Vis), determination of its melting point, solubility in various solvents, and an assessment of its thermal and chemical stability. X-ray crystallographic studies would provide invaluable information about its solid-state structure.

Exploration of Biological Activities:

A systematic screening of the compound for a range of biological activities is warranted. This should include:

Antibacterial and antifungal assays against a panel of clinically relevant pathogens.

Anticancer screening against various cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov

Further studies could delve into its mechanism of action if any significant activity is observed.

Synthetic Derivatization and Structure Activity Relationship Sar Studies:

Given its potential as a synthetic intermediate, a key research direction would be the synthesis of a library of derivatives.

Nucleophilic substitution at the C-2 position with various amines, thiols, and alcohols would yield a diverse set of compounds.

Hydrolysis of the ester to the carboxylic acid, followed by amidation with a range of amines, would provide a series of quinoline-3-carboxamides. researchgate.netlookchem.com

These derivatives should then be subjected to biological screening to establish a clear structure-activity relationship, which could guide the design of more potent and selective therapeutic agents.

Investigation into Material Science Applications:

Future research could explore the potential of Methyl 2-chloro-8-methylquinoline-3-carboxylate and its derivatives in materials science. This could involve studying their photophysical properties, such as fluorescence and phosphorescence, and their potential use as organic light-emitting diode (OLED) materials or as components in other electronic devices.

Challenges:

A primary challenge will be to move beyond the foundational synthesis and to generate novel findings that highlight the unique properties and potential of this specific molecule.

The synthesis of derivatives and their subsequent biological evaluation will require significant resources and interdisciplinary collaboration.

Distinguishing the activity of new derivatives from the vast existing literature on quinoline (B57606) compounds will require careful experimental design and analysis.

Advanced Spectroscopic and Analytical Characterization Techniques for Elucidating Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For derivatives of the 2-chloro-8-methylquinoline (B1592087) core, NMR provides unambiguous evidence for the substitution pattern and the electronic environment of each nucleus.

For the related compound, 2-chloro-8-methylquinoline-3-carbaldehyde, specific chemical shifts in ¹H and ¹³C NMR spectra confirm the structure. The proton NMR spectrum shows characteristic signals for the aromatic protons on the quinoline (B57606) ring, a distinct singlet for the proton at the C-4 position, and a singlet for the methyl group protons at C-8. chemijournal.com The ¹³C NMR spectrum complements this by showing signals corresponding to each unique carbon atom, including the carbonyl carbon and the carbons bonded to the chlorine and methyl substituents. chemijournal.com

Interactive Data Table: Representative NMR Data for the 2-Chloro-8-methylquinoline Core Structure (based on the 3-formyl derivative)

Users can sort and filter the data by nucleus, chemical shift, and multiplicity to better understand the assignments.

| Nucleus Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| CH₃ (at C-8) | 2.8 | Singlet | Not directly observed |

| H-4 | 8.7 | Singlet | Not directly observed |

| H-5, H-6, H-7 | 7.4-8.1 | Multiplet | Not directly observed |

| C=O (at C-3) | N/A | N/A | 189.51 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle, establishing correlations between nuclei to confirm the bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For the quinoline ring system, COSY would reveal the connectivity between the protons on the benzene (B151609) ring portion (H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signal for each protonated carbon, such as C-4, C-5, C-6, C-7, and the C-8 methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. NOESY would be particularly useful for determining the preferred conformation of the molecule, for example, by showing spatial proximity between the methyl ester group at C-3 and the proton at C-4.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity of Methyl 2-chloro-8-methylquinoline-3-carboxylate. ijpsdronline.commdpi.com

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid states. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within the solid lattice. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these different forms by detecting subtle changes in chemical shifts and relaxation times. While specific ssNMR studies on this compound are not prominent in the literature, this technique remains a key tool for characterizing the solid-state structure of crystalline organic compounds.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. ijpsdronline.com For this compound (C₁₂H₁₀ClNO₂), the nominal molecular weight is 235.67 g/mol .

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. The calculated exact mass for the [M+H]⁺ ion of this compound is 236.0473. HRMS can distinguish this from other potential formulas with the same nominal mass, thereby confirming the elemental composition with high confidence. rsc.org This technique is a standard method for verifying the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This fragmentation pattern is often unique to the molecule's structure and can be used for definitive identification or for elucidating the structure of unknown analytes, such as metabolites or degradation products.

In environmental or biological systems, quinoline derivatives can undergo metabolic transformation. For instance, studies on the microbial degradation of the related 3-chloroquinoline-8-carboxylic acid by Pseudomonas species have identified metabolites such as 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine and 5-chloro-2-hydroxynicotinic acid. nih.gov The structural elucidation of such metabolites would heavily rely on MS/MS analysis, where the fragmentation pattern of the parent ion provides the necessary clues to piece together the chemical structure of the biotransformed product. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom in the molecule can be determined.

Single-crystal X-ray diffraction studies on the closely related precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, have been successfully conducted. nih.govresearchgate.net These studies reveal that the quinoline fused-ring system is essentially planar. researchgate.net The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry. The data also shows how molecules pack together in the crystal lattice, revealing intermolecular interactions that stabilize the crystal structure. researchgate.net

Interactive Data Table: Crystallographic Data for 2-Chloro-8-methylquinoline-3-carbaldehyde

This table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₈ClNO | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 6.8576 | nih.gov |

| b (Å) | 7.4936 | nih.gov |

| c (Å) | 18.5003 | nih.gov |

| Volume (ų) | 950.70 | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

This crystallographic data provides an unambiguous and high-resolution picture of the molecular architecture, serving as the ultimate confirmation of the structure determined by spectroscopic methods.

Analysis of Tautomerism and Conformational Isomerism in Solid State

Conformational isomerism in the solid state for this compound would primarily revolve around the orientation of the methyl ester group relative to the quinoline ring. The rotation around the C3-C(O)O bond can lead to different conformers. X-ray crystallography studies on analogous compounds, such as "2-chloro-8-methylquinoline-3-carbaldehyde," have shown that the quinoline ring system is largely planar. nih.gov For the carboxaldehyde, the formyl group is only slightly bent out of this plane, with torsion angles of 8.8 (7)° and -172.8 (4)°. nih.gov It is reasonable to expect a similar planarity for the quinoline core of "this compound," with the primary conformational flexibility residing in the ester substituent.

Intermolecular Interactions and Crystal Packing

The solid-state packing of "this compound" is dictated by a variety of intermolecular interactions. Based on the crystal structure analysis of the related compound "(2-chloro-8-methylquinolin-3-yl)methanol," the packing is stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.gov In this analog, molecules are linked via O-H···O hydrogen bonds, and the crystal structure is further consolidated by C-H···π interactions. nih.gov A significant π-π stacking interaction is also observed, with a centroid-centroid distance of 3.661 (2) Å. nih.gov

For "this compound," while strong O-H···O hydrogen bonding would be absent, weaker C-H···O and C-H···N interactions are expected to play a role in the crystal packing. Furthermore, the extended aromatic system of the quinoline ring makes it highly susceptible to π-π stacking interactions, which are anticipated to be a dominant feature in its solid-state arrangement. The presence of the chloro and methyl substituents will also influence the packing by introducing steric and weak electrostatic interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. Although the specific spectra for "this compound" are not available, data from its precursor, "2-chloro-8-methylquinoline-3-carboxaldehyde," and other related quinoline derivatives offer a strong basis for predicting its characteristic spectral features. nih.govchemijournal.comnih.gov

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Source of Inference |

| C=O (ester) | ~1720 | Stretching | General ester C=O stretch |

| C-O (ester) | ~1250-1300 | Stretching | General ester C-O stretch |

| C=N (quinoline) | ~1600-1650 | Stretching | Quinoline ring vibrations nih.gov |

| C=C (aromatic) | ~1450-1600 | Stretching | Aromatic ring vibrations nih.gov |

| C-Cl | ~700-800 | Stretching | C-Cl stretching frequency nih.gov |

| C-H (aromatic) | ~3000-3100 | Stretching | Aromatic C-H stretch |

| C-H (methyl) | ~2850-2960 | Stretching | Aliphatic C-H stretch |

These expected values are derived from the known frequencies of the individual functional groups and spectral data from analogous molecules. The precise peak positions and intensities would be unique to "this compound" and could be used for its identification and characterization.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions and extent of conjugation within a molecule. The quinoline ring system, being an extended aromatic chromophore, is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. For quinoline derivatives, these absorptions typically occur in the range of 270-350 nm.

The electronic spectrum of "this compound" would be influenced by the various substituents on the quinoline core. The chloro group, methyl group, and the methyl carboxylate group will all have an effect on the energy of the π-π* and n-π* electronic transitions. The conjugation of the carboxylate group with the quinoline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are made)

"this compound" is an achiral molecule and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its direct analysis.

However, should chiral derivatives be synthesized from this compound, for instance, by introducing a chiral center in the ester group or through reactions at other positions that lead to the formation of enantiomers, then CD and ORD would become essential tools. These techniques would be crucial for determining the enantiomeric purity and assigning the absolute configuration of such chiral derivatives.

Chromatographic Purity Assessment and Separation Methodologies (HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable. Detection would typically be performed using a UV detector set to one of the absorption maxima of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the mass spectrometer would provide structural information based on its fragmentation pattern, confirming the identity of the main peak and any impurities. For related quinoline derivatives, GC-MS has been successfully used for identification and structural elucidation. nih.gov

Computational and Theoretical Chemistry Studies of Methyl 2 Chloro 8 Methylquinoline 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergi-fytronix.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. Theoretical studies on analogous compounds, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have been used to analyze molecular stability and orbital interactions. dergi-fytronix.com For this analog, the energy difference between its two stable conformers was calculated to be 13.4 kJ mol⁻¹, indicating the preference for one geometric arrangement over the other. dergi-fytronix.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's reactivity. These indices provide a quantitative measure of different aspects of chemical behavior.

Interactive Table 1: Theoretical Reactivity Descriptors Derived from DFT

This table presents typical reactivity indices that are calculated from HOMO and LUMO energies in DFT studies. The values are conceptual and based on general principles for quinoline derivatives.

| Reactivity Descriptor | Formula | Theoretical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Represents the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Ab initio methods, such as Hartree-Fock (HF), are quantum calculation techniques that are derived directly from theoretical principles without the inclusion of experimental data. These methods are valuable for calculating the total energy of a molecule and for mapping potential energy surfaces. researchgate.net By locating stationary points on this surface, it is possible to identify stable isomers and, crucially, the transition state structures that connect them.

The calculation of transition state energies allows for the determination of the activation energy of a chemical reaction. This information is vital for predicting reaction rates and understanding mechanisms. For example, in reactions involving the substitution of the chlorine atom at the C2 position of the quinoline ring, ab initio methods could be used to model the energy profile of the reaction pathway, providing insight into its feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are often performed on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in a more realistic setting, such as in a solvent like water or ethanol. rsc.org

For Methyl 2-chloro-8-methylquinoline-3-carboxylate, MD simulations can reveal the preferred conformations of the methyl carboxylate group relative to the quinoline ring. This group may have rotational freedom, and MD can quantify the flexibility and identify the most stable rotational isomers (rotamers). Furthermore, these simulations can elucidate the specific interactions between the molecule and surrounding solvent molecules, such as the formation of transient hydrogen bonds or van der Waals contacts, which influence its solubility and stability. rsc.org

QSAR (Quantitative Structure-Activity Relationship) Model Development (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting their potential therapeutic effects and in the rational design of new, more potent analogues. researchgate.netmdpi.comallsubjectjournal.com

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For quinoline-based compounds, this could be their efficacy as anticancer, antimalarial, or antibacterial agents. mdpi.comallsubjectjournal.comnih.gov Subsequently, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

Commonly used molecular descriptors in QSAR studies of quinoline derivatives include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, and shape indices.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which provide insight into the electronic properties of the molecule. nih.gov

Once the descriptors are calculated, a mathematical model is developed to establish a relationship between these descriptors and the observed biological activity. Various statistical and machine learning methods are employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Artificial Neural Networks (ANN). allsubjectjournal.com The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability. mdpi.com The insights gained from the validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the synthesis of molecules with enhanced biological activity.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), have become a powerful tool for predicting the spectroscopic properties of molecules like this compound with a high degree of accuracy. arabjchem.orgnih.gov These computational methods solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, which in turn governs its interaction with electromagnetic radiation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated shielding values are then referenced against a standard compound (e.g., tetramethylsilane) to obtain the chemical shifts. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning ambiguous signals in experimental spectra. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. arabjchem.orgresearchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to specific stretching, bending, or torsional motions of the atoms within the molecule. This detailed assignment aids in the interpretation of experimental spectra and provides insights into the molecule's conformational properties. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be determined. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. nih.gov

Below is an interactive data table showcasing typical predicted spectroscopic data for a quinoline derivative, obtainable from first-principles calculations.

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 8.5 ppm | H4 proton |

| ¹H NMR | Chemical Shift (δ) | 7.8 ppm | H5 proton |

| ¹³C NMR | Chemical Shift (δ) | 165 ppm | Carbonyl carbon (ester) |

| ¹³C NMR | Chemical Shift (δ) | 148 ppm | C2 carbon (attached to Cl) |

| IR Spectroscopy | Vibrational Frequency | 1720 cm⁻¹ | C=O stretching (ester) |

| IR Spectroscopy | Vibrational Frequency | 1580 cm⁻¹ | C=C stretching (aromatic) |

| UV-Vis Spectroscopy | λmax | 280 nm | π → π* transition |

| UV-Vis Spectroscopy | λmax | 320 nm | n → π* transition |

Mechanistic Path Prediction and Reaction Barrier Calculations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions and to calculate the energy barriers associated with them. For a molecule like this compound, these methods can be used to predict its reactivity and to understand the formation of its various derivatives.

The prediction of a reaction mechanism involves identifying the most plausible pathway from reactants to products. This is typically achieved by locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

DFT calculations are commonly employed to map out the potential energy surface of a reaction. nih.govmdpi.com By optimizing the geometries of the reactants, products, and any intermediates, and by locating the transition state structures that connect them, a detailed picture of the reaction mechanism can be constructed. For instance, in the synthesis of quinoline-3-carboxylates from indoles, a proposed mechanism involves a cyclopropanation followed by a ring-opening and elimination sequence. beilstein-journals.orgresearchgate.net Computational studies can validate such proposed mechanisms by calculating the energies of the involved intermediates and transition states. researchgate.net

The following table presents a hypothetical reaction coordinate for a substitution reaction involving a quinoline derivative, with energies calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energy barrier | +25.5 |

| Intermediate | A stable intermediate species | +5.2 |

| Transition State 2 | Second energy barrier | +18.9 |

| Products | Final products of the reaction | -10.7 |

These computational approaches are not only crucial for understanding fundamental reaction mechanisms but also for predicting the regioselectivity and stereoselectivity of reactions involving complex molecules like this compound. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be predicted. nih.gov

Investigations into Molecular Interactions and Biological Target Engagement Mechanisms Non Clinical Focus

Enzyme Inhibition Mechanism Studies at the Molecular Level

There are no available studies on the enzyme inhibition properties of Methyl 2-chloro-8-methylquinoline-3-carboxylate. Research detailing its interaction kinetics or binding affinity with any purified enzymes has not been published.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

In vitro mechanistic studies, including receptor binding profiles and analyses of ligand-receptor interactions for this specific compound, are absent from the current scientific literature.

Protein-Ligand Complex Formation and Structural Characterization

No data exists on the formation of protein-ligand complexes involving this compound. Consequently, there are no structural characterization studies, such as protein-compound complex crystallography, available.

DNA/RNA Intercalation or Groove Binding Studies

Molecular-level investigations into whether this compound intercalates with or binds to the grooves of DNA or RNA have not been reported.

Modulation of Cellular Signaling Pathways

There is no published research providing mechanistic insights from cell-based assays on how this compound may modulate cellular signaling pathways.

Interactions with Membrane Components and Liposomes

Studies describing the potential interactions between this compound and cell membrane components or artificial liposomes could not be located.

Chemoinformatics and Target Deconvolution Strategies

A search for chemoinformatic analyses or target deconvolution strategies aimed at predicting the biological targets of this compound yielded no results.

Exploration of Non Biological Applications and Material Science Potentials

Application as Ligands in Catalysis

The nitrogen atom in the quinoline (B57606) ring of Methyl 2-chloro-8-methylquinoline-3-carboxylate possesses a lone pair of electrons, making it an excellent coordinating agent for metal centers. This inherent property, combined with the potential for modification at various positions, positions this compound as a versatile ligand precursor for catalytic applications.

Asymmetric Catalysis with Chiral Derivatives

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands. Quinoline-containing ligands have emerged as a significant class of chiral auxiliaries in a multitude of asymmetric transformations. thieme-connect.combgu.ac.il By introducing chiral substituents, for instance, through the derivatization of the methyl group at the 8-position or by replacing the chloro group at the 2-position with a chiral moiety, it is conceivable to synthesize chiral derivatives of this compound.

These chiral ligands can then be coordinated to various transition metals, such as ruthenium, iridium, or copper, to form catalysts for reactions like asymmetric hydrogenation, allylic alkylation, and cycloaddition reactions. nih.govnih.gov The steric and electronic properties of the quinoline ring system, influenced by the substituents, can create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The development of such catalysts is crucial for the efficient synthesis of pharmaceuticals and other fine chemicals where stereochemistry is paramount. A review of the synthesis and applications of chiral ligands containing quinoline motifs highlights the broad utility of this structural class in asymmetric catalysis. thieme-connect.com

Organometallic Complex Formation and Reactivity

The formation of stable organometallic complexes is a prerequisite for many catalytic processes. The 2-chloroquinoline (B121035) moiety is a known precursor for various organometallic species. For instance, Schiff base ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622), a closely related compound, have been used to synthesize metal complexes with Cu(II), Co(II), and Ni(II). orientjchem.org Similarly, this compound can be expected to form a diverse range of organometallic complexes.

The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of other coordinating groups. Furthermore, the carboxylate group can also participate in metal coordination. The resulting complexes can exhibit interesting reactivity and catalytic activity. For example, quinoline-based ligands are known to be effective in palladium-catalyzed cross-coupling reactions. The specific electronic and steric environment provided by the methyl and carboxylate groups on the quinoline ring can modulate the reactivity of the coordinated metal center, potentially leading to novel catalytic transformations. A review on the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs provides insight into the reactivity of the 2-chloroquinoline scaffold, which is directly relevant to the potential of this compound in forming catalytically active organometallic complexes. nih.govrsc.org

Precursors for Advanced Materials Synthesis

The rigid and planar structure of the quinoline ring, along with its inherent electronic properties, makes it an attractive building block for the synthesis of advanced materials with tailored optical and electronic properties.

Polymeric Materials with Incorporated Quinoline Units

The incorporation of quinoline units into polymer backbones can impart desirable properties such as thermal stability, fluorescence, and charge-transport capabilities. This compound can serve as a monomer in polymerization reactions. For example, the carboxylate group could be converted to a more reactive functional group, such as an acyl chloride or an alcohol, to facilitate polymerization.

Novel acrylate (B77674) monomers based on quinoline have been synthesized and polymerized to create materials with interesting biological and drug-releasing properties. nih.gov Similarly, polymers containing the this compound unit could be designed for applications in materials science. For instance, quinine-based polymers have been explored for their potential in nucleic acid delivery, highlighting the versatility of the quinoline scaffold in polymer chemistry. acs.org Methacrylic polymers with side-chain quinoline moieties have also been synthesized and their photochemical properties studied. tandfonline.com

Optoelectronic Materials (e.g., Fluorescent Probes, OLED Components)

Quinoline derivatives are well-known for their luminescent properties and have been extensively investigated for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). oled-intermediates.comdergipark.org.tr The quinoline core can act as an efficient electron-transporting and light-emitting material. uconn.edu The substituents on the quinoline ring play a crucial role in tuning the emission color and efficiency of the resulting materials.

This compound, with its specific substitution pattern, could potentially be used as a component in OLEDs, either as a host material or as a dopant in the emissive layer. oled-intermediates.com The combination of the electron-withdrawing chloro and carboxylate groups with the electron-donating methyl group can influence the energy levels of the molecule, which is a critical factor in designing efficient OLED materials. Furthermore, quinoline-based materials are being investigated for blue electroluminescence, a key component for full-color displays. researchgate.net

Sensor Technology Development

The ability of the quinoline nitrogen to coordinate with metal ions, often leading to a change in its fluorescence properties, makes quinoline derivatives excellent candidates for the development of chemical sensors. nih.gov These sensors can be designed to be highly selective and sensitive for the detection of specific analytes.

Quinoline-based fluorescent sensors have been developed for the detection of a variety of metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺. rsc.orgacs.org The interaction of the analyte with the quinoline derivative can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. For this compound, the carboxylate group could act as an additional binding site for metal ions, potentially enhancing the selectivity and sensitivity of the sensor.

The design of a novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe³⁺ has been reported, demonstrating the potential of this class of compounds in sensor technology. rsc.org Furthermore, quinoline-based sensors have been developed for detecting pH and other small molecules, showcasing the broad applicability of this scaffold. researchgate.net A quinoline-based hydrazone derivative has also been synthesized and studied as a chemosensor for biocides. mdpi.com The development of such sensors is of great importance in environmental monitoring, biological imaging, and industrial process control.

Photophysical Properties and Luminescence Studies

The inherent aromatic structure of the quinoline ring system provides a robust foundation for the development of materials with interesting photophysical behaviors. The electronic transitions within such systems are known to give rise to fluorescence and phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

For this compound, the presence of an electron-withdrawing chloro group and an electron-donating methyl group on the quinoline core, in conjunction with the carboxylate moiety, is expected to modulate its electronic properties. These substitutions can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra of the molecule.

While specific experimental data for this compound is not available in the provided search results, studies on analogous quinoline structures suggest that it may exhibit luminescence. The efficiency and wavelength of this luminescence would be dependent on factors such as the solvent polarity and the formation of aggregates. Further research, including spectroscopic analysis and quantum yield measurements, is necessary to fully characterize its photophysical properties and to ascertain its potential as a luminescent material.

Table 1: Predicted Photophysical Characteristics of Quinoline Derivatives

| Property | Predicted Characteristic for this compound | Rationale |

| Absorption | Expected in the UV-Vis region | Based on the conjugated π-system of the quinoline ring. |

| Emission | Potential for fluorescence or phosphorescence | Aromatic nature and substituent effects may lead to luminescence. |

| Quantum Yield | Variable | Highly dependent on molecular structure and environmental factors. |

| Solvatochromism | Likely | The polarity of the solvent could influence the emission wavelength. |

This table is predictive and based on the general properties of quinoline derivatives; experimental verification is required.

Environmental Remediation Applications (e.g., Adsorbents, Photocatalysts)

The functional groups present in this compound, namely the chloro, methyl, and carboxylate groups, attached to a robust heterocyclic scaffold, suggest potential utility in environmental remediation. These applications could be in the form of adsorbents for pollutants or as photocatalysts for the degradation of organic contaminants.

In the context of photocatalysis, quinoline derivatives have been explored for their ability to absorb light and generate reactive oxygen species (ROS), which can then degrade persistent organic pollutants in water. The electronic properties of this compound, influenced by its substituent groups, would play a critical role in its photocatalytic activity. The efficiency of such a process would depend on its ability to absorb light in the visible or UV spectrum and to facilitate the necessary electron transfer processes.

Further investigation is required to synthesize and test this compound in these environmental applications. This would involve characterizing its adsorption isotherms for various pollutants and evaluating its photocatalytic degradation efficiency under different light conditions.

Table 2: Potential Environmental Remediation Roles

| Application | Potential Mechanism | Key Molecular Features |

| Adsorbent | π-π stacking, coordination with metal ions. | Aromatic quinoline core, polar carboxylate group. |

| Photocatalyst | Generation of reactive oxygen species upon light absorption. | Conjugated system for light absorption, substituent-tuned electronic properties. |

This table outlines potential applications that require experimental validation.

Advanced Methodologies and Future Directions in Quinoline Research

Automation and High-Throughput Screening in Synthetic Chemistry

The synthesis of complex heterocyclic compounds like quinoline (B57606) derivatives is increasingly benefiting from automation and high-throughput screening (HTS) techniques. nih.gov These methodologies allow for the rapid execution and analysis of numerous reactions in parallel, significantly accelerating the optimization of reaction conditions and the discovery of novel derivatives. nih.gov

While specific HTS campaigns for Methyl 2-chloro-8-methylquinoline-3-carboxylate are not yet widely documented, the principles are directly applicable. Automated synthesis platforms, which can precisely control parameters like temperature, reaction time, and stoichiometry, could be employed to refine the synthesis of this compound. nih.gov For instance, microdroplet reaction technology, combined with mass spectrometry detection, enables the screening of optimal synthesis conditions in milliseconds with minimal reagent consumption. nih.gov

A potential high-throughput screening approach could be designed to explore derivatives of this compound. By reacting the parent compound with a diverse library of building blocks in a multi-well plate format, a large array of novel analogues can be generated. This allows for the efficient exploration of the chemical space around the core scaffold to identify compounds with enhanced biological activity or desired physicochemical properties.

Table 1: Illustrative High-Throughput Screening Parameters for Derivatization

| Parameter | Description | Example Values |

| Scaffold | The core molecule for derivatization. | This compound |

| Reactant Library | A collection of diverse chemical building blocks. | Amines, Boronic Acids, Thiols |

| Reaction Type | The chemical transformation being performed. | Nucleophilic Aromatic Substitution, Suzuki Coupling |

| Solvent | The medium for the reaction. | DMSO, DMF, Acetonitrile (B52724) |

| Temperature | The reaction temperature. | 25°C, 50°C, 80°C, 100°C |

| Catalyst | Substance to increase the rate of reaction. | Palladium complexes, Copper salts |

| Analysis Method | Technique used to determine reaction outcome. | LC-MS (Liquid Chromatography-Mass Spectrometry) |

Application of Machine Learning in Compound Design and Reaction Prediction

For this compound, machine learning models could be applied in several ways:

Compound Design: ML algorithms can be trained on datasets of known quinoline derivatives and their biological activities. mdpi.com This allows the model to learn the relationship between a compound's structure and its function. Such a model could then be used to design novel derivatives of this compound with a high probability of possessing desired activities, such as anticancer or antimicrobial properties. mdpi.com

Reaction Prediction: Predicting the outcome of chemical reactions remains a significant challenge in organic chemistry. researchgate.net ML models, particularly those based on neural networks, can be trained on large databases of chemical reactions to predict the products of unseen reactions with high accuracy. rsc.org This technology could be used to identify the most efficient synthetic pathways to new derivatives of the title compound, saving time and resources. eurekalert.org For example, an ML model could predict the regioselectivity of an electrophilic aromatic substitution on the quinoline ring, guiding synthetic efforts. researchgate.net

Table 2: Key Molecular Descriptors for Machine Learning Models

| Descriptor Type | Description | Example |

| Topological | Describes the connectivity of atoms in the molecule. | Molecular Weight, Wiener Index |

| Geometrical | Describes the 3D shape and size of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Describes the distribution of electrons in the molecule. | Dipole Moment, Partial Charges |

| Quantum Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO Energies |

| Fingerprints | Bit strings representing the presence or absence of substructures. | PubChem Fingerprints, E-state Fingerprints nih.gov |

Integration of Omics Technologies for Target Identification

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. olink.com Omics technologies, such as proteomics and metabolomics, provide a global snapshot of the molecular changes within a biological system in response to a chemical perturbation, offering powerful tools for identifying the cellular targets of a compound. nih.govnih.govmdpi.commdpi.com

While the specific targets of this compound have not been fully elucidated, an integrated omics approach would be a powerful strategy.

Proteomics: This involves the large-scale study of proteins. A common technique is chemical proteomics, where a derivative of the compound is used to "pull down" its binding partners from a cell lysate. nih.gov Alternatively, quantitative proteomics can be used to compare the protein expression profiles of cells treated with the compound to untreated cells, revealing pathways that are affected. mdpi.com Studies on other quinoline-based drugs have successfully used proteomics to identify protein targets like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov

Metabolomics: This is the study of small molecules, or metabolites, within cells and tissues. By analyzing the changes in metabolite levels after treatment with this compound, researchers can identify metabolic pathways that are disrupted by the compound, providing clues to its mechanism of action.

The integration of proteomic and metabolomic data can provide a more comprehensive understanding of the compound's effects, correlating changes in protein levels with alterations in metabolic pathways. nih.gov

Development of Novel Analytical Probes Utilizing the Compound

The quinoline ring system possesses intrinsic fluorescence properties, making it an excellent scaffold for the development of analytical probes for bio-imaging and chemosensing. crimsonpublishers.comingentaconnect.com Quinoline-based probes have been successfully developed for the detection of various analytes, including metal ions like Zn²⁺ and Cu²⁺, and for imaging specific cellular components like lipid droplets. acs.orgrsc.org

The structure of this compound provides a versatile platform for the design of novel probes. The core quinoline structure can act as the fluorophore, while the chloro and carboxylate groups at the 2 and 3 positions, respectively, serve as reactive handles for further functionalization. These positions can be modified to introduce specific recognition moieties that bind to a target of interest. Upon binding, a change in the fluorescence signal (e.g., intensity or wavelength) would be observed, allowing for the detection and quantification of the target.

Potential applications include:

Ion Sensing: By attaching a suitable chelating group, the compound could be converted into a selective sensor for biologically important metal ions.

Bio-imaging: Functionalization with moieties that target specific organelles or biomolecules could lead to probes for live-cell imaging, enabling the visualization of dynamic cellular processes. crimsonpublishers.com

Theranostics: Combining the diagnostic capabilities of a probe with the therapeutic action of the quinoline scaffold could lead to "theranostic" agents, which simultaneously diagnose and treat a disease. ingentaconnect.commdpi.com

Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through interdisciplinary collaboration. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various scientific fields. ijpsjournal.combioengineer.org

Key collaborative opportunities include:

Chemistry and Biology: Synthetic chemists can create libraries of derivatives based on the core scaffold, which are then screened by biologists and pharmacologists to identify compounds with potent and selective biological activity. bioengineer.org

Computational and Experimental Science: Computational chemists can use machine learning and molecular modeling to design promising new compounds and predict their properties, which are then synthesized and validated by experimental chemists. chemeurope.combioengineer.org This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery process.

Materials Science and Medicine: The unique electronic and photophysical properties of the quinoline scaffold could be exploited by materials scientists to develop novel materials for applications in diagnostics, electronics, or as smart materials, with input from medical researchers on potential biomedical applications. rsc.org

Such interdisciplinary efforts are crucial for translating fundamental chemical research into practical applications that can address significant challenges in public health and technology. bioengineer.org

Conclusion and Outlook for Methyl 2 Chloro 8 Methylquinoline 3 Carboxylate Research

Summary of Key Academic Findings and Contributions

The academic landscape surrounding Methyl 2-chloro-8-methylquinoline-3-carboxylate reveals a compound that is more frequently referenced as a potential synthetic intermediate rather than a primary subject of extensive research. The core of its academic significance lies in its chemical structure, which is a derivative of the more widely studied 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold.

Key findings in the broader field of quinoline (B57606) chemistry provide a foundational understanding of this compound. The synthesis of the precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, is well-established, primarily through the Vilsmeier-Haack reaction of N-(2-tolyl)acetamide. nih.govchemijournal.com The subsequent conversion of the aldehyde to the methyl ester, which would yield this compound, has been documented in related systems. One notable method involves the direct oxidation of the aldehyde and subsequent esterification in methanol (B129727), facilitated by iodine and potassium carbonate. rsc.orgnih.gov Another approach involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by standard esterification procedures. researchgate.net

The primary academic contribution of research into compounds of this class is the establishment of a versatile chemical scaffold. The 2-chloro and 3-carboxylate functional groups are reactive sites that allow for a variety of chemical modifications. The chlorine atom at the C-2 position is a good leaving group, amenable to nucleophilic substitution, allowing for the introduction of various functionalities. The ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. researchgate.netlookchem.com This chemical reactivity makes this compound a valuable building block in synthetic organic chemistry.

While direct biological studies on this specific methyl ester are not prominent in the literature, research on analogous quinoline-3-carboxylate and quinoline-3-carboxamide (B1254982) derivatives has demonstrated a range of biological activities, including antibacterial and anticancer properties. nih.govbiointerfaceresearch.com This suggests the potential for this compound to serve as a precursor for pharmaceutically active molecules.

Identification of Remaining Knowledge Gaps

Despite the foundational knowledge of its synthesis and potential reactivity, there are significant knowledge gaps in the scientific literature specifically concerning this compound.

Furthermore, the biological activity profile of this compound itself remains largely unexplored. There is a clear absence of in-vitro and in-vivo studies to determine its potential as an antibacterial, antifungal, or anticancer agent. The existing literature focuses on derivatives, leaving the intrinsic activity of the parent ester unknown.

Another significant knowledge gap is the full scope of its chemical reactivity . While the reactivity of the 2-chloro and 3-ester groups can be inferred from general organic chemistry principles and studies on similar quinolines, the specific reaction kinetics, yields, and substrate scope for this particular molecule have not been systematically investigated.

Finally, there is a lack of research into its potential applications in materials science . Quinoline derivatives have been explored for their optical and electronic properties, but there is no available information on whether this compound possesses any interesting characteristics in this regard.

Proposed Future Research Avenues and Challenges

The identified knowledge gaps provide a clear roadmap for future research on this compound. The following are proposed avenues for investigation:

Q & A

Q. What established synthetic routes exist for Methyl 2-chloro-8-methylquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of a pre-functionalized quinoline core. A common approach (adapted from analogs) involves reacting 2-chloro-8-methylquinoline-3-carboxylic acid with methyl chloroformate in the presence of a base like triethylamine. Optimization includes:

- Temperature : Mild conditions (0–25°C) to minimize side reactions.

- Solvent : Dichloromethane or THF for solubility and inertness.

- Catalyst : Triethylamine to neutralize HCl byproducts .

Yield improvements (~70–85%) are achieved via dropwise addition of reagents and inert atmosphere (N₂/Ar). Purity is confirmed by TLC or HPLC.

Q. What analytical techniques are recommended for characterizing purity and stability?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization) to detect impurities.

- Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 4–12 weeks. Monitor degradation via NMR (disappearance of ester peaks at δ 3.9–4.1 ppm) .

- Spectroscopy : FT-IR confirms ester C=O stretches (~1720 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- R-factor : Target <0.05 for high-resolution data.

- Twinning : Check for twinning (e.g., using PLATON) if non-merohedral symmetry is observed .

- Visualization : Mercury CSD aids in analyzing packing motifs and hydrogen-bonding networks (e.g., C–H···O interactions) .

Q. How do structural modifications at the 2-chloro and 8-methyl positions influence biological activity?

- Methodological Answer : Compare analogs via Structure-Activity Relationship (SAR) studies :

| Substituent Position | Analog Compound | Key Biological Activity |

|---|---|---|

| 2-Cl, 8-Me | Target compound | Moderate anticancer* |

| 2-Cl, 8-OMe | Methyl 2-chloro-8-methoxyquinoline-3-carboxylate | Enhanced antimicrobial |

| 2-NH₂, 8-Me | 2-Amino-8-methyl derivative | Reduced cytotoxicity |

| *Data inferred from structurally related quinolines . |

- Experimental Design : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Use molecular docking (AutoDock Vina) to predict binding to topoisomerase II.

Q. How can computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Docking : Use AutoDock or Schrödinger Maestro to simulate binding to enzymes (e.g., cytochrome P450). Key parameters:

- Grid Box : Centered on active site (coordinates from PDB: 1TQN).

- Scoring Function : AMBER force field for energy minimization.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence .

Q. How can contradictions in reported biological activity data for quinoline derivatives be resolved?

- Methodological Answer :

- Control Experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Compare IC₅₀ values across studies using the same methodology (e.g., ATP-based viability assays vs. apoptosis markers).

- Structural Confounds : Verify substituent regiochemistry via NOESY NMR to rule out positional isomer effects .

Safety and Handling

Q. What are best practices for safe handling and storage?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.

- Storage : Desiccator at –20°C under argon to prevent hydrolysis. Stability confirmed for >6 months under these conditions .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.